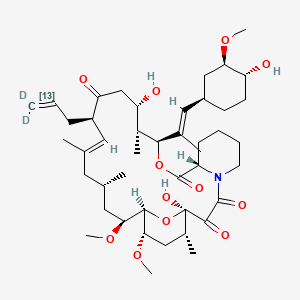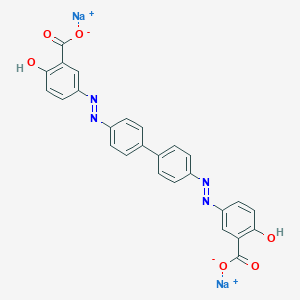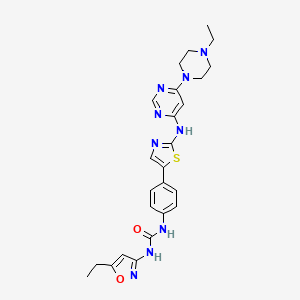
c-Kit-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, which is encoded by the KIT gene. This compound has shown significant antiproliferative activities against various gastrointestinal stromal tumor cell lines, making it a promising candidate for cancer research and treatment .
Preparation Methods
The synthesis of c-Kit-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
c-Kit-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide or acetonitrile. .
Scientific Research Applications
c-Kit-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-KIT and related pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation, migration, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors and other malignancies with c-KIT mutations.
Industry: The compound’s inhibitory properties are utilized in the development of targeted cancer therapies and diagnostic tools
Mechanism of Action
c-Kit-IN-2 exerts its effects by binding to the c-KIT receptor tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways, including the phosphatidylinositol-3-kinase/Akt, mitogen-activated protein kinase/ERK, and Janus kinase/signal transducer and activator of transcription pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration .
Comparison with Similar Compounds
c-Kit-IN-2 is compared with other c-KIT inhibitors such as imatinib, dasatinib, and nilotinib. While these compounds also target the c-KIT receptor, this compound has shown superior antiproliferative activities against certain gastrointestinal stromal tumor cell lines. Additionally, this compound exhibits a unique binding profile and higher selectivity for c-KIT, making it a valuable tool for overcoming resistance seen with other inhibitors .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
- Thiazolo[5,4-b]pyridine derivatives
Properties
Molecular Formula |
C25H29N9O2S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |
InChI Key |
YRQLHEOCJDBHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



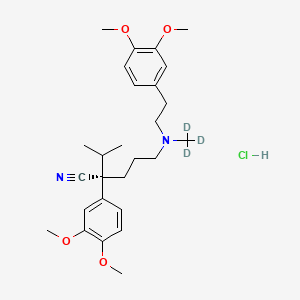

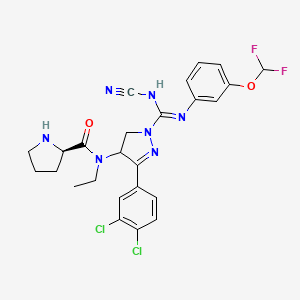
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
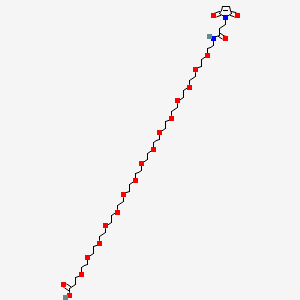

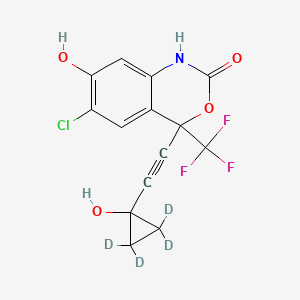
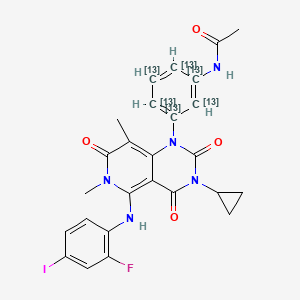
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

